4H-1-Benzothiopyran-4-one, 2,3-dihydro-2-methyl-
Description
The compound "4H-1-Benzothiopyran-4-one, 2,3-dihydro-2-methyl-" is a heterocyclic chemical that has been the subject of various studies due to its potential applications in medicinal chemistry. Research has focused on synthesizing derivatives of this compound with different substituents to explore their biological activities, such as chemotherapeutic, antimicrobial, anticonvulsant, and anti-inflammatory properties .
Synthesis Analysis
The synthesis of derivatives of 4H-1-Benzothiopyran-4-one involves various chemical reactions. A convenient route has been reported for synthesizing 4H-thieno[2,3-b] benzothiopyran-4-ones with different substituents at position 2, which could serve as potential schistosomicidal or antihistaminic agents . Another study describes the chloromethylation of 2-phenyl-4H-1-benzothiopyran-4-ones, leading to compounds with significant antimicrobial activity . Additionally, 4-aryl-2-sulfenyl-2H-1-benzothiopyran derivatives have been prepared via intramolecular cyclization of lithiated intermediates . The Baylis-Hillman synthesis has also been employed for a convenient one-step synthesis of 3-substituted 2H-1-benzothiopyrans .
Molecular Structure Analysis
The molecular structure of 4H-1-Benzothiopyran-4-one derivatives is characterized by the presence of a benzothiopyran moiety, which is a fused ring system combining a benzene ring and a thiopyran ring. The thiopyran ring contains a sulfur atom, which imparts unique electronic and steric properties to the molecule. The various substituents added to this core structure can significantly alter its chemical behavior and biological activity .
Chemical Reactions Analysis
The chemical reactivity of 4H-1-Benzothiopyran-4-one derivatives includes reactions such as chloromethylation, cyclization, and reactions with electrophiles. For instance, chloromethylation has been used to introduce chloromethyl groups, which can be further converted into various substituted methyl derivatives . Cyclization reactions are key in forming the benzothiopyran ring system, as seen in the synthesis of 4-aryl-2-sulfenyl-2H-1-benzothiopyran derivatives . Additionally, the reaction of 5- and 7-methoxy-2-methyl-4H-1-benzothiopyran-4-one with lithium diisopropylamide followed by electrophiles has been used to synthesize 2-substituted derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4H-1-Benzothiopyran-4-one derivatives are influenced by their molecular structure and the nature of their substituents. These properties include solubility, melting points, and reactivity towards various reagents. For example, the introduction of a chloromethyl group can enhance the antimicrobial activity of the compound . The presence of a sulfur atom within the ring system can affect the electron distribution and thus the reactivity of the molecule . The synthesis and reactions of these compounds often involve the use of ionic liquids, which can offer a green and efficient alternative to traditional solvents .
properties
IUPAC Name |
2-methyl-2,3-dihydrothiochromen-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10OS/c1-7-6-9(11)8-4-2-3-5-10(8)12-7/h2-5,7H,6H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSYYFHVHCXBCCS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)C2=CC=CC=C2S1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90342941 | |
Record name | 4H-1-Benzothiopyran-4-one, 2,3-dihydro-2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90342941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4H-1-Benzothiopyran-4-one, 2,3-dihydro-2-methyl- | |
CAS RN |
826-86-8 | |
Record name | 2,3-Dihydro-2-methyl-4H-1-benzothiopyran-4-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=826-86-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4H-1-Benzothiopyran-4-one, 2,3-dihydro-2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90342941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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